N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine
Overview
Description
N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . It is also known by its IUPAC name, (1E)-1-(1H-pyrazol-5-yl)ethanone oxime . This compound is characterized by the presence of a pyrazole ring and an oxime functional group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine typically involves the reaction of 1-(1H-pyrazol-5-yl)ethanone with hydroxylamine . The reaction is usually carried out in an aqueous or alcoholic medium under acidic or basic conditions to facilitate the formation of the oxime group. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-pyrazol-5-yl)acetamide
- N-(1H-pyrazol-5-yl)benzamide
- N-(1H-pyrazol-5-yl)formamide
Uniqueness
N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(NE)-N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(8-9)5-2-3-6-7-5/h2-3,9H,1H3,(H,6,7)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVNLJSTCFLIAI-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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